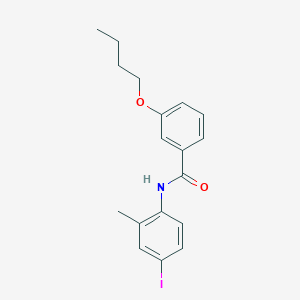![molecular formula C19H20ClN3 B5112315 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole, commonly known as CPI or CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). It was first synthesized in 1996 by Pfizer as a potential treatment for anxiety disorders and depression. Since then, CPI has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
作用机制
CPI acts as a selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which is involved in the stress response system. 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole is widely expressed in the brain and plays a key role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones. By blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, CPI can modulate the stress response system and reduce the levels of stress hormones in the body.
Biochemical and Physiological Effects:
CPI has been shown to have a range of biochemical and physiological effects in preclinical studies. It can reduce anxiety-like behavior, improve mood, and decrease drug-seeking behavior in animal models of addiction. CPI has also been shown to reduce tumor growth and metastasis in preclinical models of cancer. These effects are thought to be mediated through the modulation of the stress response system by blocking the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor.
实验室实验的优点和局限性
CPI has several advantages for use in lab experiments. It is a highly selective antagonist of the 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole receptor, which allows for specific modulation of the stress response system. It has also been extensively studied in preclinical models and has shown promising results in various fields of medicine. However, CPI has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for the study of CPI. One area of interest is the potential use of CPI in combination with other drugs for the treatment of anxiety disorders, depression, and addiction. Another area of interest is the use of CPI in the treatment of cancer, either as a standalone therapy or in combination with other cancer treatments. Additionally, further studies are needed to better understand the mechanism of action of CPI and its effects on the stress response system.
合成方法
The synthesis of CPI involves a series of chemical reactions starting from 2-chlorobenzyl chloride and 1H-indole. The intermediate product, 4-(2-chlorobenzyl)-1-piperazine, is then reacted with formaldehyde and a reducing agent to obtain CPI. The synthesis method has been optimized to produce high yields and purity of the final product.
科学研究应用
CPI has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has shown promising results in preclinical studies for the treatment of anxiety disorders, depression, addiction, and stress-related disorders. CPI has also been studied for its potential use in the treatment of cancer, as 3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole has been implicated in tumor growth and metastasis.
属性
IUPAC Name |
3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-6-2-4-8-19(17)23-11-9-22(10-12-23)14-15-13-21-18-7-3-1-5-16(15)18/h1-8,13,21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZLSJOICXCPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)
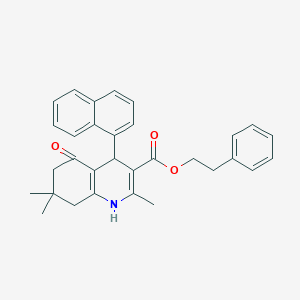
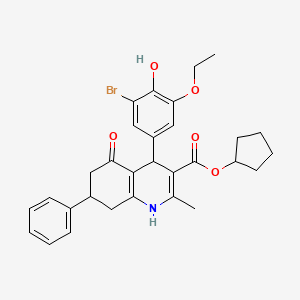
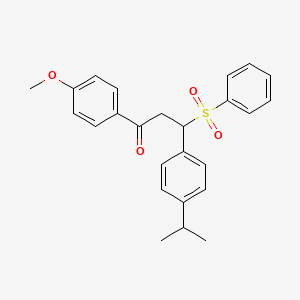
![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)

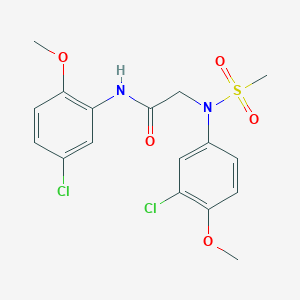
![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)
